molecular formula C12H21NO3 B2987774 Ethyl 5-piperidin-4-yloxolane-2-carboxylate CAS No. 2287331-34-2

Ethyl 5-piperidin-4-yloxolane-2-carboxylate

Cat. No.: B2987774
CAS No.: 2287331-34-2
M. Wt: 227.304
InChI Key: HULFSBCJDUROIU-UHFFFAOYSA-N
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Description

Ethyl 5-piperidin-4-yloxolane-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and pharmacological properties

Preparation Methods

The synthesis of Ethyl 5-piperidin-4-yloxolane-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a piperidine derivative with an oxolane precursor in the presence of a suitable catalyst can yield the desired compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 5-piperidin-4-yloxolane-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-piperidin-4-yloxolane-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-piperidin-4-yloxolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the oxolane ring may influence the compound’s binding affinity and selectivity towards certain enzymes or proteins .

Comparison with Similar Compounds

Ethyl 5-piperidin-4-yloxolane-2-carboxylate can be compared with other piperidine derivatives such as:

This compound stands out due to its fused oxolane ring, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 5-piperidin-4-yloxolane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-2-15-12(14)11-4-3-10(16-11)9-5-7-13-8-6-9/h9-11,13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULFSBCJDUROIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(O1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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